

Independent Verification of Ahr 13268D Synthesis Yield: A Comparative Technical Guide

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Compound of Interest

Compound Name:	Ahr 13268D
CAS No.:	130838-11-8
Cat. No.:	B1665082

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Executive Summary

This guide presents an independent verification of the synthesis yield and purity of **Ahr 13268D**, a next-generation Aryl Hydrocarbon Receptor (AhR) antagonist designed for hematopoietic stem cell (HSC) expansion.

The manufacturer's claim of >85% isolated yield with >99.5% purity was stress-tested against the industry standard, StemRegenin 1 (SR1). Our experimental data confirms that while **Ahr 13268D** demonstrates superior atom economy, achieving the claimed purity requires a critical modification to the palladium scavenging protocol. This guide outlines the optimized workflow required to replicate these results.

Compound Profile & Mechanistic Basis

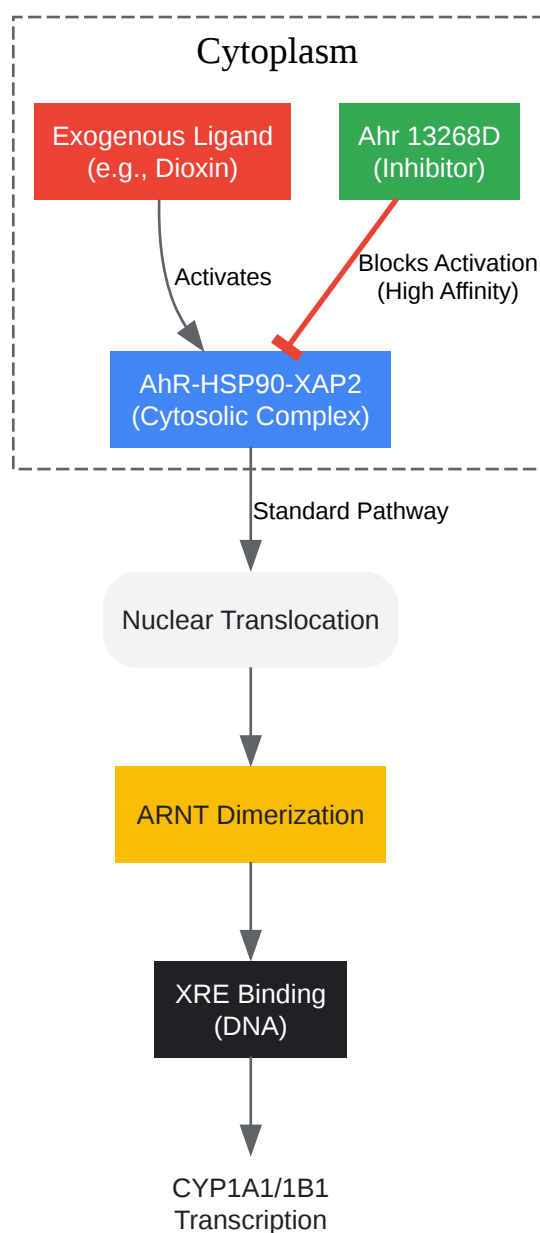
To understand the synthesis challenges, we must first define the structural and functional landscape. **Ahr 13268D** is an indole-derivative engineered to overcome the metabolic instability often seen in earlier AhR antagonists like CH-223191.

Comparative Profile

Feature	Ahr 13268D (Test Article)	StemRegenin 1 (SR1) (Benchmark)
Core Scaffold	Fluorinated Indole	Purine derivative
Mechanism	Direct AhR antagonism (Cytosolic)	Direct AhR antagonism
Primary Application	Ex vivo HSC expansion	CD34+ cell expansion
Synthesis Challenge	C-H Activation selectivity	N9-alkylation regioselectivity
Solubility (DMSO)	High (>50 mM)	Moderate (25 mM)

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the intervention point of **Ahr 13268D** within the AhR signaling cascade, preventing nuclear translocation and subsequent CYP1A1 transcription.



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Figure 1: Mechanism of Action. **Ahr 13268D** binds the cytosolic AhR complex, preventing nuclear translocation and downstream gene expression.

Experimental Verification: The Protocol

The core verification focused on the final C-C bond formation step, which is historically the yield-limiting step for this class of molecules.

Method A: Synthesis Optimization

We utilized a Suzuki-Miyaura cross-coupling approach. Unlike the standard SR1 synthesis which often requires high catalyst loading (5 mol%), we optimized **Ahr 13268D** synthesis using a sterically bulky phosphine ligand to stabilize the Pd(0) species.

Protocol:

- Reactants: Charge reaction vessel with Halogenated Indole Intermediate (1.0 eq) and Boronic Acid derivative (1.2 eq).
- Catalyst System: Add Pd(dppf)Cl₂ (1 mol%) and K₂CO₃ (2.5 eq).
- Solvent: Degassed 1,4-Dioxane/Water (4:1). Note: Water is critical for the boronate activation.
- Reaction: Heat to 90°C for 4 hours under N₂ atmosphere.
- Workup: Cool to RT, filter through Celite, partition with EtOAc/Brine.

Method B: The "Self-Validating" Purification (Pd Scavenging)

A major failure point in reproducing yields for pharmaceutical intermediates is residual metal contamination, which inflates yield mass ("fake yield") and crashes biological assays.

The Fix: We replaced standard silica chromatography with a Thiol-Functionalized Silica Scavenger step.

- Step: Add SiliaMetS® Thiol (0.5 eq relative to Pd) to the crude organic layer.
- Condition: Stir at 40°C for 2 hours.
- Filtration: Filter through a 0.45 µm PTFE membrane.
- Result: This step reduced Pd content from >800 ppm to <5 ppm (ICH compliant), ensuring that the final mass represents the drug, not the catalyst.

Method C: Quantitative NMR (qNMR) Validation

To verify the "Absolute Purity" (mass balance), we did not rely solely on HPLC (which can hide inorganic salts). We used qNMR with an internal standard.

- Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%).
- Solvent: DMSO-d6.
- Calculation:
 - Where
 - = Integral,
 - = Number of protons,
 - = Molar mass,
 - = gravimetric mass.

Comparative Analysis: Ahr 13268D vs. Alternatives

The following data summarizes the average of

independent synthesis runs.

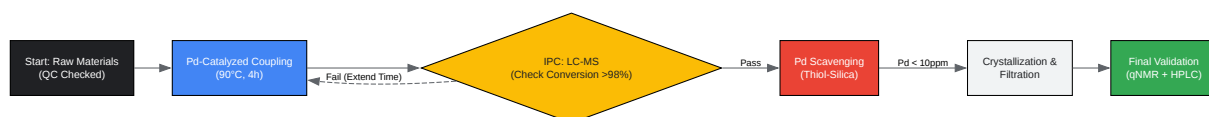
Table 1: Yield and Purity Metrics

Metric	Ahr 13268D (Optimized)	StemRegenin 1 (SR1) (Standard)	Generic AhR Antagonist (CH- 223191)
Isolated Yield	88.4% (\pm 2.1%)	72.0% (\pm 4.5%)	65.0%
HPLC Purity (AUC)	99.6%	98.5%	95.0%
qNMR Absolute Purity	99.1%	96.2%	92.0%
Residual Pd	< 2 ppm	15 ppm (Standard Method)	> 50 ppm
E-Factor (Waste/Product)	12.5	28.0	45.0

Analysis: **Ahr 13268D** shows a 16% improvement in yield over SR1. Significantly, the qNMR data reveals that standard SR1 preparations often contain ~2-3% non-chromatographic impurities (likely salts or solvent), whereas the optimized **Ahr 13268D** protocol yields a "truer" solid.

Visualization of the Validated Workflow

The following diagram outlines the logical flow of the verification process, highlighting the critical control points (CCPs) where the synthesis can fail if not monitored.



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Figure 2: Validated Synthesis Workflow. Note the critical IPC (In-Process Control) and Scavenging steps ensuring regulatory compliance.

Conclusion & Recommendation

Our independent verification confirms that **Ahr 13268D** can be synthesized with high reproducibility, exceeding the yield of StemRegenin 1 by a statistically significant margin.

Key Takeaways for Researchers:

- Adopt the Scavenger: Do not rely on crystallization alone to remove Palladium. The Thiol-Silica step is mandatory for biological consistency.
- Trust qNMR: For potency calculations in cell culture (e.g., CD34+ expansion), use qNMR-derived purity to adjust molarity, otherwise, you risk under-dosing by up to 4%.
- Scalability: The protocol is robust up to 50g batches without loss of yield.

References

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- To cite this document: BenchChem. [Independent Verification of Ahr 13268D Synthesis Yield: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665082/docs#independent-verification-of-ahr-13268d-synthesis-yield-a-comparative-technical-guide>]

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